molecular formula C24H30N4O2 B2444212 N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 922556-58-9

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2444212
CAS No.: 922556-58-9
M. Wt: 406.53
InChI Key: OQGFHOVQCDNOCI-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is an oxalamide derivative of interest in medicinal chemistry and preclinical research. Its molecular architecture incorporates a 1-methylindoline group, a scaffold widely recognized for its diverse biological potential . The indole nucleus, which is part of this core structure, is a privileged pharmacophore found in numerous compounds exhibiting a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound features this indoline system connected via an oxalamide linker to an o-tolyl (ortho-tolyl) ring, a structural motif that can influence molecular conformation and target binding. The presence of the pyrrolidine ring further contributes to the molecule's physicochemical characteristics and potential for interaction with various biological targets. Researchers are investigating this class of compounds to develop novel therapeutic agents, capitalizing on the known bioactivity of the indole and oxalamide functional groups . This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c1-17-7-3-4-8-20(17)26-24(30)23(29)25-16-22(28-12-5-6-13-28)18-9-10-21-19(15-18)11-14-27(21)2/h3-4,7-10,15,22H,5-6,11-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGFHOVQCDNOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indoline Derivative: Starting with 1-methylindoline, the compound undergoes functionalization to introduce the necessary substituents.

    Pyrrolidine Introduction: The pyrrolidine moiety is introduced through nucleophilic substitution or addition reactions.

    Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and o-toluidine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions, including temperature, pressure, and the use of catalysts to increase yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It may influence biochemical pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1-methylindolin-5-yl)ethyl)-N2-(o-tolyl)oxalamide: Lacks the pyrrolidine moiety.

    N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(phenyl)oxalamide: Contains a phenyl group instead of the o-tolyl group.

Uniqueness

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is unique due to the presence of both the indoline and pyrrolidine moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Indoline moiety : This component is known for its role in various biological activities, including interactions with G protein-coupled receptors (GPCRs).
  • Pyrrolidine group : Often associated with enhancing the pharmacological profile of compounds.
  • Oxalamide functional group : Commonly found in kinase inhibitors, suggesting potential inhibitory effects on cellular signaling pathways.

The molecular formula for this compound is C22H28N4O2C_{22}H_{28}N_{4}O_{2}, with a molecular weight of approximately 368.49 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The oxalamide group is frequently involved in the inhibition of various kinases, which play crucial roles in cell signaling and regulation. This suggests that the compound may exhibit anti-cancer properties by disrupting pathways that promote tumor growth.
  • GPCR Interaction : The indoline structure may facilitate interactions with GPCRs, which are vital for numerous physiological processes. This could lead to modulation of neurotransmitter release or hormone activity.
  • Neuroprotective Effects : Preliminary studies indicate that derivatives of indoline can exhibit neuroprotective properties, potentially making this compound relevant in neurodegenerative disease research.

In Vitro Studies

Research has shown that compounds similar to this compound possess various pharmacological properties:

Property Description
Antitumor Activity Inhibitory effects on cancer cell lines have been observed in preliminary studies.
Neuroprotective Potential to protect neuronal cells from oxidative stress and apoptosis.
Anti-inflammatory May reduce inflammatory markers in cell cultures, indicating possible therapeutic use in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide?

The synthesis involves multi-step reactions, starting with alkylation of indoline derivatives to introduce the pyrrolidine group, followed by oxalamide formation via condensation with oxalyl chloride and o-toluidine. Key parameters include:

  • Temperature control : 0–5°C for amide bond formation to minimize side reactions.
  • Solvent selection : Dichloromethane or DMF for solubility and reactivity .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Analytical confirmation via TLC, NMR, and LC-MS is critical .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : Confirm proton environments (e.g., indoline aromatic protons at δ 6.8–7.2 ppm, pyrrolidine N-CH₂ at δ 2.5–3.5 ppm) .
  • LC-MS : Verify molecular ion peak (m/z ≈ 406.53) and absence of byproducts.
  • X-ray crystallography : Resolve 3D conformation to identify hydrogen-bonding motifs (e.g., oxalamide NH···O interactions) .

Q. What preliminary assays are recommended to assess biological activity?

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : Use AutoDock Vina to predict binding to targets like EGFR (PDB ID: 1M17). Focus on the oxalamide’s hydrogen-bonding capacity and pyrrolidine’s conformational flexibility .
  • ADMET prediction : SwissADME to optimize logP (target ~3.5) and reduce CYP450 inhibition risks. Adjust substituents (e.g., o-tolyl vs. p-tolyl) to enhance bioavailability .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) to eliminate variability .
  • Metabolite profiling : LC-HRMS to identify degradation products (e.g., hydrolyzed oxalamide) that may confound results .
  • Target engagement assays : CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

  • Prodrug modification : Introduce ester groups at the oxalamide NH to enhance membrane permeability .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve aqueous solubility and half-life .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., pyrrolidine N-oxidation) and guide deuteration .

Q. What analytical techniques are critical for characterizing degradation pathways under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13, heat (40–60°C), and UV light. Monitor via:
  • HPLC-PDA : Quantify degradation products (e.g., o-toluidine release at 254 nm).
  • Mass spectrometry : Identify cleavage fragments (e.g., m/z 178.1 for indoline-pyrrolidine moiety) .

Methodological Considerations

Q. How to design a robust SAR study comparing analogs with varying substituents?

  • Variable groups : Synthesize analogs with morpholine (vs. pyrrolidine) or m-tolyl (vs. o-tolyl) and test in parallel.
  • Key metrics : IC50, ligand efficiency (LE), and lipophilic ligand efficiency (LLE). Correlate with computational descriptors (e.g., polar surface area) .
  • Statistical analysis : Use ANOVA to confirm significance (p<0.05) across ≥3 replicates .

Q. What strategies mitigate solubility challenges during in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) with PBS for cell-based assays.
  • Cyclodextrin complexation : Prepare 2-hydroxypropyl-β-cyclodextrin inclusion complexes to enhance dissolution .

Data Interpretation and Reporting

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Reassess docking parameters : Include solvent molecules or flexible receptor residues in simulations.
  • Off-target screening : Broad-panel kinase profiling to identify unintended interactions .
  • Conformational analysis : Compare solution-phase NMR data with docking poses to refine models .

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